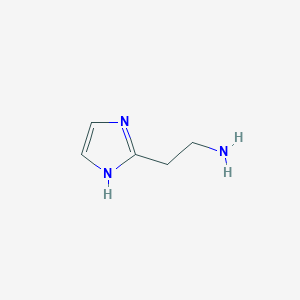
trans-1-Cinnamylpiperazine
Vue d'ensemble
Description
Trans-1-Cinnamylpiperazine is a piperazine derivative . It was used as a test compound to investigate the in vitro efficacy as an antiprotozoal against Philasterides dicentrarchi . It may also be used to synthesize Incentrom A derivatives .
Synthesis Analysis
Trans-1-Cinnamylpiperazine has been used in the synthesis of peptidomimetics . These peptidomimetics contain an opioid tripeptide fragment (Tyr-R1-R2-; where R1 is d-Ala or d-Thr, and R2 is Phe or Trp) hybridized with trans-1-cinnamylpiperazine . These compounds are stable in plasma up to 96 hours .Chemical Reactions Analysis
Trans-1-Cinnamylpiperazine has been observed in spectra studies, including 3 NMR, 4 FTIR, and 1 Raman .Physical And Chemical Properties Analysis
Trans-1-Cinnamylpiperazine appears as a clear colorless to yellow liquid after melting .Applications De Recherche Scientifique
Cancer Research
trans-1-Cinnamylpiperazine: has been identified as a compound of interest in cancer research, particularly for its role in apoptosis . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it can prevent the proliferation of cancer cells. The compound’s potential in inducing apoptosis makes it a valuable candidate for further investigation in cancer therapeutics.
Pharmacology
In the realm of pharmacology, trans-1-Cinnamylpiperazine has been studied for its interaction with opioid receptors . Its efficacy and potency in activating the μ-opioid receptor (MOR) have been evaluated, providing insights into its potential use in developing new analgesics with possibly fewer side effects compared to traditional opioids.
Toxicology
The toxicological profile of trans-1-Cinnamylpiperazine is significant for understanding its safety and potential risks. It has been involved in studies to determine its toxicological effects in both antemortem and postmortem cases, which is essential for assessing its impact on human health .
Opioid Research
trans-1-Cinnamylpiperazine: has been characterized within the class of cinnamylpiperazine synthetic opioids. Research has focused on its structural distinction from fentanyl and its implications in the emergence of “legal” opioids that are structurally unique . This research is vital for public health and safety, considering the ongoing opioid crisis.
Pancreatic Cancer Treatment
Research has explored the use of trans-1-Cinnamylpiperazine hybridized with opioid tripeptides as proliferation inhibitors of pancreatic cancer cells . This application is particularly promising given the high mortality rate associated with pancreatic cancer and the need for more effective treatments.
Synthetic Opioids
The compound’s role in the development of synthetic opioids is another area of application. It serves as a backbone for new analogs within this emerging class of drugs, which has implications for pain management and the recreational drug market .
Mécanisme D'action
Target of Action
It has been used as a key component in the synthesis of opioid tripeptides , suggesting that it may interact with opioid receptors.
Mode of Action
Its role in the synthesis of opioid tripeptides suggests that it may interact with opioid receptors, leading to changes in cellular signaling .
Biochemical Pathways
Given its use in the synthesis of opioid tripeptides, it may be involved in modulating pain perception and response pathways .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
Trans-1-Cinnamylpiperazine has been used in the synthesis of compounds exhibiting pro-apoptotic properties on carcinoma human cell lines . This suggests that it may have potential anti-cancer effects.
Action Environment
The action of trans-1-Cinnamylpiperazine can be influenced by environmental factors. For instance, its storage temperature is recommended to be in a refrigerator under an inert atmosphere , indicating that it may be sensitive to temperature and oxygen exposure.
Safety and Hazards
Safety measures for handling trans-1-Cinnamylpiperazine include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Propriétés
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEIOMTZIIOUMA-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501035300 | |
| Record name | (E)-1-Cinnamylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87179-40-6, 18903-01-0 | |
| Record name | (E)-1-Cinnamylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cinnamylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 87179-40-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the known antimycobacterial activity of 1-Cinnamylpiperazine?
A1: While the provided research [] doesn't directly assess the antimycobacterial activity of 1-Cinnamylpiperazine, it does highlight the activity of a closely related compound, N-(salicylidene)-2-hydroxyaniline. This compound demonstrated potent activity against Mycobacterium tuberculosis H37Rv with a minimal inhibitory concentration (MIC) of 8 µmol/L []. This finding suggests that further investigation into the antimycobacterial potential of 1-Cinnamylpiperazine and its derivatives could be valuable.
Q2: How is 1-Cinnamylpiperazine metabolized in rats?
A2: Research indicates that 1-Cinnamylpiperazine is formed as a metabolite of 1-Butyry1-4-cinnamylpiperazine hydrochloride (BCP-HCl) in rats []. The study identified several metabolic pathways for BCP-HCl, including hydrolysis to produce 1-Cinnamylpiperazine, as well as hydroxylation of the cinnamyl group []. These findings provide insights into the metabolic fate of compounds containing the 1-Cinnamylpiperazine moiety.
Q3: Are there any studies exploring the potential use of 1-Cinnamylpiperazine as a building block for anticancer agents?
A3: While the provided research doesn't focus on 1-Cinnamylpiperazine specifically, one study investigated the anticancer activity of opioid tripeptides hybridized with trans‐1‐Cinnamylpiperazine []. These hybrid compounds demonstrated promising inhibitory effects on pancreatic cancer cell growth in both two-dimensional and three-dimensional in vitro models []. This research suggests that incorporating 1-Cinnamylpiperazine into larger molecules could be a viable strategy for developing novel anticancer therapies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)


